Hydroxyethyloxamic acid

Descripción general

Descripción

Synthesis Analysis

Hydroxamic acids, which include Hydroxyethyloxamic acid, are generally the products of hydroxylamine (NH2OH) and carboxylic acids (RCOOH). When an acyl group replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, a monohydroxamic acid, RCONHOH, is formed .

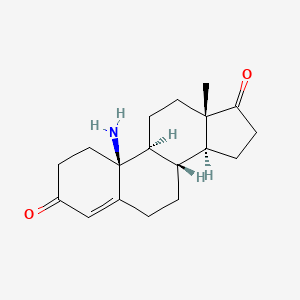

Molecular Structure Analysis

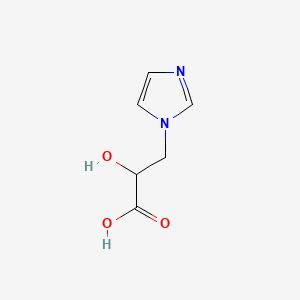

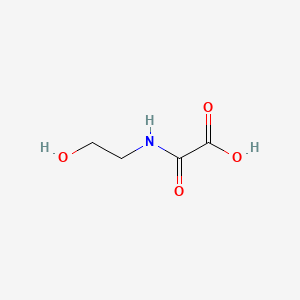

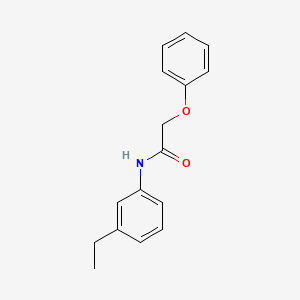

The molecular structure of Hydroxyethyloxamic acid is represented by the formula C4H7NO4 . The InChI representation of the molecule is InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) .

Physical And Chemical Properties Analysis

Hydroxyethyloxamic acid has a molecular weight of 133.10 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4. It also has a Rotatable Bond Count of 3. The Exact Mass and Monoisotopic Mass of Hydroxyethyloxamic acid are both 133.03750770 g/mol. Its Topological Polar Surface Area is 86.6 Ų .

Aplicaciones Científicas De Investigación

Biological Activity in Lactic Acid Bacteria

Hydroxyethyloxamic acid is a secondary metabolite secreted by lactic acid bacteria. These bacteria produce exopolysaccharides, which have unique physiological activity and structural characteristics . They show broad application prospects in the food and pharmaceutical industries due to their various biological functions, such as exerting antioxidant and anti-tumor activities and regulating gut microbiota .

Food Industry Applications

In the food industry, exopolysaccharides, including those produced by lactic acid bacteria, can significantly enhance the taste and quality of food, bringing consumers a better eating experience .

Pharmaceutical Industry Applications

In the pharmaceutical industry, exopolysaccharides have been widely used as drug carriers due to their non-toxic properties and good biocompatibility .

Synthesis and Structure

Hydroxamic acids, including Hydroxyethyloxamic acid, have unique metal chelating and hydrogen bonding properties. These properties make them a class of compounds that may have multiple biological activities .

Inhibition of Enzymes

Hydroxamic acids have been found to inhibit various enzymes, which could have potential applications in the treatment of various diseases .

Plant Growth Promotion

Hydroxyethyloxamic acid secreted by P. indica has been found to promote plant growth and defense mechanisms .

Mecanismo De Acción

Target of Action

Hydroxyethyloxamic acid is a metabolite of metronidazole, a commonly used antibiotic . Metronidazole targets anaerobic or microaerophilic microorganisms . The redox potential of the electron transport portions of these organisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . These include hydroxyethyloxamic acid and acetamide, which may damage DNA of replicating organisms .

Biochemical Pathways

It is known that metronidazole and its metabolites, including hydroxyethyloxamic acid, can interfere with the dna synthesis of anaerobic bacteria and protozoa . This interference can lead to cell death and the elimination of the infection .

Pharmacokinetics

Metronidazole, from which hydroxyethyloxamic acid is derived, is known to be well-absorbed after oral administration and is distributed widely in body tissues . It is metabolized in the liver and excreted in the urine

Result of Action

The primary result of the action of hydroxyethyloxamic acid is the disruption of DNA synthesis in anaerobic bacteria and protozoa, leading to cell death . This can result in the elimination of the infection.

Action Environment

The action environment of hydroxyethyloxamic acid is likely to be within the cells of anaerobic bacteria and protozoa, where it interferes with DNA synthesis

Propiedades

IUPAC Name |

2-(2-hydroxyethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYENBEYPOIXIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200668 | |

| Record name | Hydroxyethyloxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyethyloxamic acid | |

CAS RN |

5270-73-5 | |

| Record name | Hydroxyethyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyloxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)

![3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)